7ACC2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

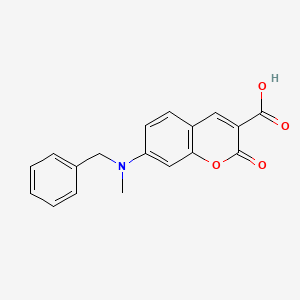

7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid (BCA) is a synthetic compound that has been studied for its potential applications in medicine, biology, and biochemistry. BCA is a useful chemical for research purposes due to its ability to act as a substrate in a variety of enzymatic reactions. BCA is also of interest due to its ability to interact with a wide range of biological molecules, including proteins, peptides, and nucleic acids.

Wissenschaftliche Forschungsanwendungen

Krebsforschung: Auswirkungen auf die Stammzelleneigenschaften des Pankreaskarzinoms

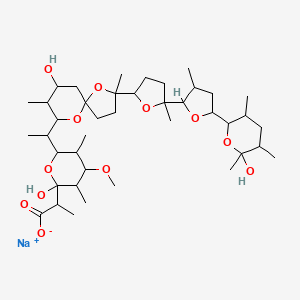

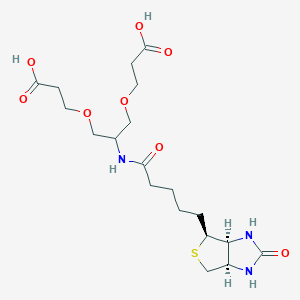

7ACC2 wurde auf seine Auswirkungen auf die Stammzelleneigenschaften humaner Pankreaskarzinomzellen untersucht. Die Verbindung hemmt den Monocarboxylattransporter-1 (MCT1), der den zellulären Import von Laktat vermittelt. Diese Hemmung kann vor Gemcitabin-induzierter Apoptose in MCT1-positiven Pankreaskrebszellen schützen, während MCT1-negative Zellen diesen Schutz nicht zeigen. Darüber hinaus stört this compound die Laktat-abhängige Steigerung von Stammzellmarkern und Medikamentenresistenz, was auf eine mögliche therapeutische Anwendung bei der gezielten Ansteuerung des Stoffwechsels von Krebszellen hindeutet {svg_1}.

Stoffwechselstörungen: Antidiabetische Wirkungen

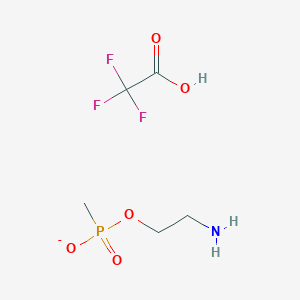

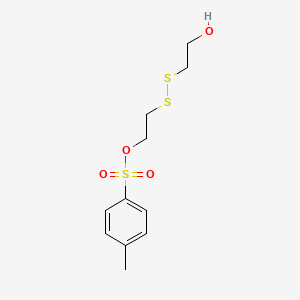

Im Zusammenhang mit Stoffwechselstörungen wurde berichtet, dass this compound als Inhibitor des mitochondrialen Pyruvatträgers (MPC) wirkt. Diese Hemmung führt zu einer verbesserten Glukosetoleranz bei diäteinduzierten adipösen Mäusen. Die akuten blutzuckersenkenden Wirkungen der Verbindung könnten auf eine unterdrückte hepatische Glukoneogenese zurückzuführen sein, was auf ihr Potenzial als Antidiabetikum hindeutet {svg_2}.

Mitochondriale Funktion: Hemmung des Pyruvattransports

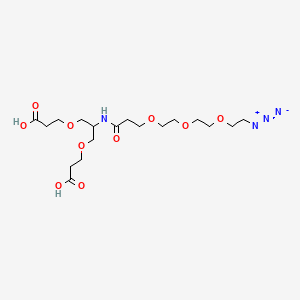

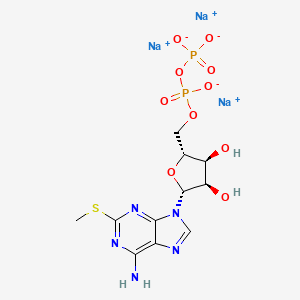

Die Rolle von this compound bei der Hemmung des mitochondrialen Pyruvattransports wurde als Mechanismus identifiziert, der die Aufnahme von extrazellulärem Laktat blockiert. Diese Wirkung hat Auswirkungen auf das Verständnis des Zellstoffwechsels und könnte die Entwicklung von Behandlungen für Erkrankungen informieren, die mit einer veränderten mitochondrialen Funktion verbunden sind {svg_3}.

Klinische Relevanz: Koexpression mit MCT1 in humanen Geweben

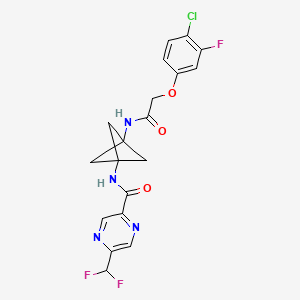

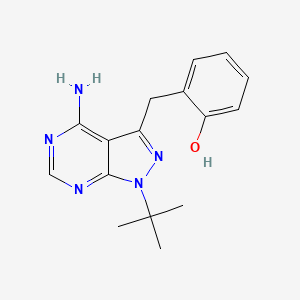

Die klinische Relevanz von this compound wird durch den Nachweis der Koexpression mit MCT1 und Reprogrammierungsfaktoren in humanen Pankreaskarzinomgeweben gestützt. Dieser Befund unterstreicht das Potenzial von this compound, in klinischen Settings eingesetzt zu werden, um spezifische Stoffwechselwege in der Krebsbehandlung anzusprechen {svg_4}.

Wirkmechanismus

- Role : MCTs are membrane proteins responsible for transporting monocarboxylates (such as lactate) across cell membranes. In cancer cells, MCTs play a crucial role in lactate exchange between glycolytic (lactate-producing) and oxidative (lactate-consuming) cells, promoting tumor growth .

- Inward-Open Conformation : In the presence of 7ACC2 or when the proton-coupling residue Asp309 is neutralized by Asn, MCT1 adopts an inward-open structure. This inhibits lactate uptake and promotes intracellular pyruvate accumulation .

- Lactate Flux Inhibition : this compound effectively blocks lactate uptake by inhibiting MCT1 and MCT4. This disrupts the lactate-based metabolic symbiosis observed in cancer cells, potentially limiting tumor growth .

- Glycolysis Stimulation : Interestingly, MCT1 inhibition by this compound stimulates glycolysis, which may impact cancer cell survival and growth .

- Mitochondrial Respiration Inhibition : In spheroids, this compound leads to cytotoxic effects by inhibiting mitochondrial respiration. This could contribute to its anticancer activity .

Target of Action

Mode of Action

Biochemical Pathways

Eigenschaften

IUPAC Name |

7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKDQPFUOFAMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of 7ACC2 and how does it impact cancer cells?

A: this compound acts by inhibiting the Mitochondrial Pyruvate Carrier (MPC) [, , , , ]. This carrier protein is responsible for transporting pyruvate, a product of glucose metabolism, into the mitochondria for energy production. By blocking this process, this compound disrupts the ability of cancer cells to utilize lactate as an energy source, particularly in the context of the "reverse Warburg effect" [, ]. This metabolic disruption can lead to reduced tumor growth and enhanced sensitivity to treatments like radiotherapy [].

Q2: How does the inhibition of lactate uptake by this compound specifically affect tumor growth and progression?

A: Many tumors exhibit a metabolic symbiosis where some cancer cells rely on glycolysis and produce lactate, while others, often referred to as "reverse Warburg" cells, take up this lactate via MCT1 (Monocarboxylate Transporter 1) and utilize it for oxidative phosphorylation [, ]. This compound, by inhibiting MPC, disrupts this lactate uptake and utilization, leading to:

- Tumor reoxygenation: Inhibiting lactate-fueled metabolism can lead to increased oxygen availability within the tumor microenvironment, making it more susceptible to radiotherapy [].

- Inhibition of stemness properties: Research suggests that lactate uptake via MCT1 can contribute to stemness properties in certain cancer cells, making them more resistant to treatment and prone to recurrence. This compound, by blocking this uptake, can potentially reverse these effects [].

Q3: What is the structural information available for this compound?

A3: While the exact spectroscopic data hasn't been detailed in the provided abstracts, the chemical structure of this compound (7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid) allows for the deduction of key information:

Q4: Are there any known resistance mechanisms to this compound in cancer cells?

A4: While the provided research doesn't explicitly discuss resistance mechanisms specific to this compound, it's a crucial aspect to consider for any potential anticancer agent. Future studies are needed to determine if and how cancer cells might develop resistance to this compound, such as potential upregulation of alternative metabolic pathways or mutations in the MPC itself.

Q5: What are the potential future directions for research on this compound?

A5: Several avenues of research can further elucidate the potential of this compound as an anticancer therapeutic:

- In vivo studies: Further preclinical studies are crucial to validate the in vitro findings and assess the efficacy and safety of this compound in animal models [].

- Combination therapies: Evaluating this compound in combination with other anticancer therapies, such as radiotherapy or chemotherapy, could lead to synergistic effects and improved treatment outcomes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B604936.png)

![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)